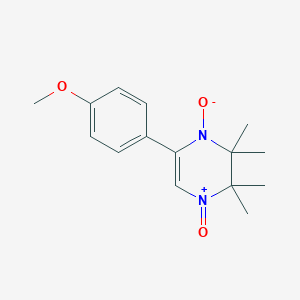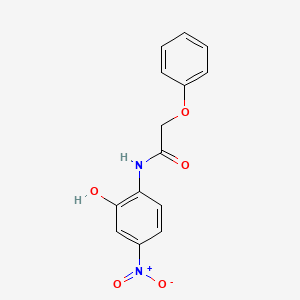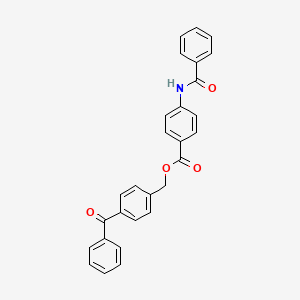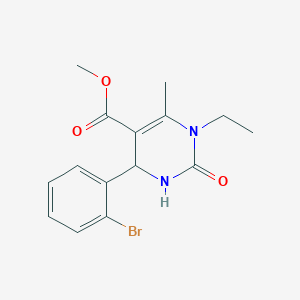
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide
説明
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a small molecule that can selectively accumulate in mitochondria and reduce oxidative stress. MitoQ has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
作用機序
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide works by selectively accumulating in mitochondria and reducing oxidative stress. It can also improve mitochondrial function by enhancing the activity of the electron transport chain and increasing ATP production. 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide can also inhibit the production of reactive oxygen species and reduce inflammation.
Biochemical and physiological effects:
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit inflammation. It can also improve vascular function and prevent atherosclerosis. In addition, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to induce apoptosis and inhibit tumor growth in cancer cells.
実験室実験の利点と制限
One advantage of using 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in lab experiments is its selective accumulation in mitochondria, which allows for targeted antioxidant therapy. Another advantage is its ability to improve mitochondrial function and reduce oxidative stress. However, one limitation is its potential toxicity at high doses, which should be carefully monitored in lab experiments.
将来の方向性
1. Further studies on the potential therapeutic applications of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in neurodegenerative diseases, cardiovascular diseases, and cancer.
2. Development of new 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide derivatives with improved pharmacokinetic properties and therapeutic efficacy.
3. Investigation of the potential synergistic effects of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide with other antioxidants and drugs.
4. Studies on the long-term safety and efficacy of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in humans.
5. Investigation of the potential role of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in aging and age-related diseases.
科学的研究の応用
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been studied extensively for its potential therapeutic applications in various diseases. In neurodegenerative diseases, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to improve mitochondrial function and reduce oxidative stress, leading to the prevention of neuronal damage. In cardiovascular diseases, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to improve vascular function and reduce inflammation, leading to the prevention of atherosclerosis. In cancer, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to induce apoptosis and inhibit tumor growth, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2)15(3,4)17(19)13(10-16(14)18)11-6-8-12(20-5)9-7-11/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDJWZYVPIHQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=O)C=C(N1[O-])C2=CC=C(C=C2)OC)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)


![N'-[2-(2-methoxy-4-methylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163493.png)


![2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163510.png)
![2-bromo-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4163514.png)
![N,N-dimethyl-N'-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163521.png)

![N,N-dimethyl-N'-[4-(3-nitrophenoxy)butyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163557.png)
![7-{(3-chloro-4,5-diethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4163562.png)
![1-[4-(2-{[2-(dimethylamino)ethyl]amino}ethoxy)phenyl]-1-propanone hydrochloride](/img/structure/B4163567.png)
